4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a tetramethylpiperidinyl moiety attached to a benzenesulfonamide core
Mechanism of Action
Mode of Action
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide acts as an allosteric inhibitor that prevents IKKβ activation . It binds to the inactive form of IKKβ, specifically to a potential allosteric site between the kinase domain (KD) and ubiquitin-like domain (ULD) of human IKKβ . This binding blocks the activation of IKKβ, thereby inhibiting the phosphorylation of IκBα and the transcriptional activity of NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway by inhibiting the activation of IKKβ . This results in the decreased phosphorylation level of Ser177/181 on IKKβ, blocking its activation upon TNFα stimulation . The inhibition of IKKβ activation prevents the subsequent degradation of IκB proteins, thereby inhibiting the nuclear translocation of NF-κB and its transcriptional activity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of IκBα phosphorylation and NF-κB transcriptional activity . This leads to the suppression of the expression of NF-κB target genes, which are involved in inflammation, immune response, cell proliferation, and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to its target, its stability, and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Ethoxylation: Addition of the ethoxy group to the benzene ring.
Sulfonamidation: Formation of the sulfonamide linkage by reacting the intermediate with a suitable sulfonyl chloride.
Piperidinylation: Attachment of the tetramethylpiperidinyl group to the sulfonamide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-ethoxybenzenesulfonamide: Lacks the tetramethylpiperidinyl group, resulting in different reactivity and applications.
3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide:
4-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the ethoxy group, leading to variations in its properties and applications.
Uniqueness
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom, ethoxy group, and tetramethylpiperidinyl moiety makes it a versatile compound for various scientific and industrial purposes.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYAOQGITUQVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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